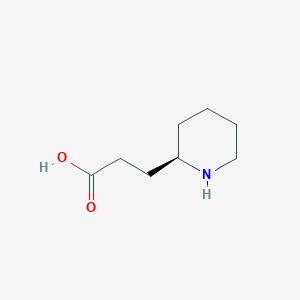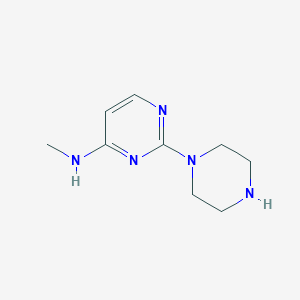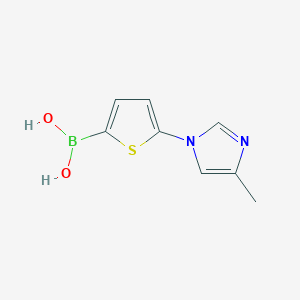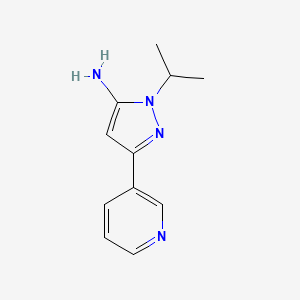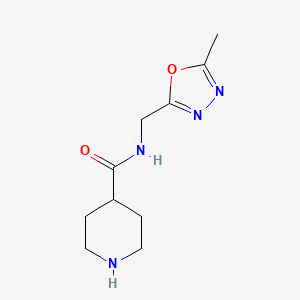
N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide is a heterocyclic compound that features a piperidine ring and an oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique properties, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with acetic anhydride and methyl isocyanate to yield the desired oxadiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
- N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide
- N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)morpholine-4-carboxamide
- N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-4-carboxamide
Comparison: N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide is unique due to the presence of the piperidine ring, which can enhance its biological activity and selectivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c1-7-13-14-9(16-7)6-12-10(15)8-2-4-11-5-3-8/h8,11H,2-6H2,1H3,(H,12,15) |
InChI Key |
GUWMYGMCIZCYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


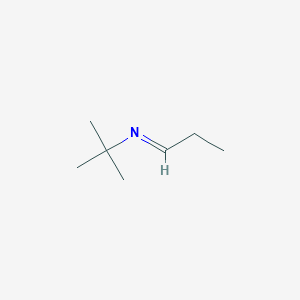
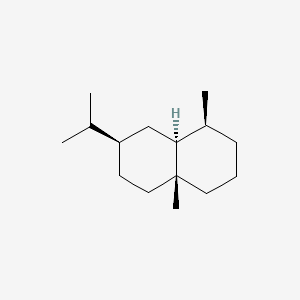

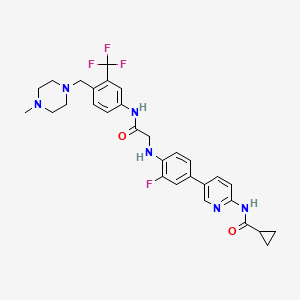
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
